(4-Chlorophenyl)acetaldehyde
Description
Significance as an Aromatic Aldehyde in Advanced Synthetic Pathways
The utility of (4-Chlorophenyl)acetaldehyde in advanced synthetic pathways stems from the reactivity of its aldehyde group and the presence of acidic alpha-hydrogens on the adjacent methylene (B1212753) carbon. These features allow it to participate in a variety of fundamental carbon-carbon bond-forming reactions, which are cornerstones of modern organic synthesis.
One of the most significant reactions is the Aldol (B89426) Condensation . Because this compound possesses α-hydrogens, it can be deprotonated by a base to form a reactive enolate. byjus.comvedantu.com This enolate can then act as a nucleophile, attacking another carbonyl compound (either another molecule of itself in a self-condensation or a different aldehyde/ketone in a crossed-aldol condensation) to form β-hydroxy aldehydes, which can be subsequently dehydrated to yield α,β-unsaturated carbonyl compounds. iitk.ac.in This pathway is crucial for building larger, more complex carbon skeletons.
Another pivotal synthetic application is the Wittig Reaction . This reaction allows for the conversion of the aldehyde functional group into an alkene. visualizeorgchem.comwikipedia.org By reacting this compound with a phosphorus ylide (a Wittig reagent), a new carbon-carbon double bond is formed with high regioselectivity, replacing the carbonyl C=O bond. libretexts.orgmdpi.com This method is exceptionally useful for synthesizing specifically substituted styrenic derivatives, which are valuable in polymer and pharmaceutical synthesis.
Furthermore, this aldehyde is a competent substrate in other advanced reactions, including multi-component reactions . For instance, it has been used in the synthesis of benzo[f]azulen-1-ones, where it reacts with a diamine and tetronic acid under microwave irradiation, showcasing its utility in creating complex heterocyclic systems efficiently. nih.gov It has also been noted as a reactant in Prins cyclization reactions, a powerful method for synthesizing oxygen-containing heterocycles. uva.es
Role as a Key Intermediate in Fine Chemical Synthesis
This compound is a recognized building block in the production of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications. chemimpex.comchemshuttle.com Its primary role is as a precursor in the synthesis of pharmaceuticals and agrochemicals. lookchem.comontosight.ai
In the pharmaceutical industry , the compound serves as an intermediate for a range of therapeutic agents. lookchem.com Research has shown its utility in creating molecules with potential anti-inflammatory, antimicrobial, and anticonvulsant properties. chemimpex.comptfarm.pl It is also employed in the development of drugs targeting neurological disorders, where its incorporation can enhance the efficacy and specificity of the final active pharmaceutical ingredient. chemimpex.com
In the field of agrochemicals , this compound is used to develop more effective pest control solutions. chemimpex.com It is a known intermediate in the preparation of "Phenyl aldol" [1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one], a precursor for certain fungicides and insecticides. google.com The synthesis of various pesticide molecules can be achieved by constructing chalcone (B49325) derivatives from chlorinated aldehydes, which are then used to form heterocyclic compounds with pesticidal activity. researchgate.net
The table below summarizes the key applications of this compound as an intermediate in fine chemical synthesis.
| Field | Application Area | Examples of Target Molecules/Derivatives | Reference(s) |
| Pharmaceuticals | Anti-inflammatory Agents | Novel compounds derived from the aldehyde | chemimpex.com |
| Antimicrobial Agents | Diverse derivatives with antimicrobial activity | chemimpex.com | |
| Anticonvulsants | Semicarbazone derivatives | ptfarm.pl | |
| Neurological Disorders | Specialized active pharmaceutical ingredients | chemimpex.com | |
| Agrochemicals | Pesticides / Fungicides | Phenyl aldol and its derivatives | chemimpex.comgoogle.com |
| Herbicides | Various specialized agrochemical compounds | dokumen.pub | |
| Specialty Chemicals | Fragrances & Flavorings | Aromatic compounds for food and cosmetics | chemimpex.com |
| Materials Science | Components for polymers with enhanced stability | lookchem.com |
Structural Features and their Influence on Reactivity
The chemical behavior of this compound is a direct consequence of its molecular structure. The key features are the aldehyde functional group, the adjacent methylene bridge (α-carbon), and the para-substituted chlorophenyl ring. lookchem.com This specific arrangement dictates its reactivity in synthetic transformations.
The aldehyde group (-CHO) contains a polar carbon-oxygen double bond, making the carbonyl carbon electrophilic and susceptible to nucleophilic attack. This is the site of reaction in processes like Wittig olefination and cyanosilylation. libretexts.orgacs.org
The α-hydrogens on the methylene group (-CH₂-) are acidic due to their proximity to the electron-withdrawing aldehyde group. This acidity allows for the easy formation of an enolate ion in the presence of a base, which is the crucial step for participating in aldol-type reactions. byjus.com
The table below compares the structural features and reactivity of this compound with related compounds to highlight its unique chemical properties.
| Compound | Structure | Key Structural Features | Primary Reactivity | Reference(s) |
| This compound | Aldehyde group, acidic α-hydrogens, electron-withdrawing Cl atom. | Nucleophilic addition at carbonyl; Aldol condensation via enolate. | byjus.comlookchem.com | |
| Phenylacetaldehyde (B1677652) | Aldehyde group, acidic α-hydrogens. | Nucleophilic addition at carbonyl; Aldol condensation. Less reactive than the chloro-analogue. | vedantu.com | |
| 4-Chlorobenzaldehyde (B46862) | Aldehyde group directly attached to the ring; No α-hydrogens . | Nucleophilic addition at carbonyl; Cannot undergo standard aldol condensation. Participates in Cannizzaro reaction. | byjus.comptfarm.pl |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSNYBOKRSGWAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464997 | |
| Record name | (4-CHLOROPHENYL)ACETALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4251-65-4 | |
| Record name | (4-CHLOROPHENYL)ACETALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for (4-Chlorophenyl)acetaldehyde
The synthesis of this compound can be achieved through several established routes, prominently featuring variations of the aldol (B89426) condensation reaction. This powerful carbon-carbon bond-forming reaction allows for the construction of the target molecule from simpler precursors. chegg.comsrmist.edu.in
Exploration of Aldol Condensation Variants
The aldol condensation provides a direct route to α,β-unsaturated aldehydes and ketones. In the context of this compound synthesis, this typically involves the reaction of 4-chlorobenzaldehyde (B46862) with a suitable C2-synthon, such as acetaldehyde (B116499) or its equivalent. The reaction can be catalyzed by either bases or acids, and can also be performed under solvent-free conditions. srmist.edu.inlibretexts.orgbyjus.com
Base-catalyzed aldol condensation is a common and effective method for this transformation. libretexts.org The reaction proceeds through the formation of an enolate ion from a carbonyl compound containing an α-hydrogen, which then acts as a nucleophile. srmist.edu.in In the synthesis of a derivative of this compound, 3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, 4-chlorobenzaldehyde is reacted with 4-methoxyacetophenone in the presence of a base. scribd.com
The general mechanism for the base-catalyzed condensation between 4-chlorobenzaldehyde and acetaldehyde involves the following steps:
Enolate Formation: A hydroxide (B78521) ion removes an acidic α-hydrogen from acetaldehyde, forming a resonance-stabilized enolate ion. libretexts.org
Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde, forming an alkoxide intermediate. libretexts.org
Protonation: The alkoxide intermediate is protonated by a water molecule to yield a β-hydroxy aldehyde (aldol addition product). libretexts.org
Dehydration: Under the reaction conditions, often with heating, the aldol addition product undergoes dehydration through the removal of a proton from the α-carbon and the departure of the hydroxyl group as a water molecule, leading to the formation of this compound's unsaturated precursor. uomustansiriyah.edu.iq
This process is exemplified by the Claisen-Schmidt condensation, where an aldehyde lacking α-hydrogens (like 4-chlorobenzaldehyde) reacts with a ketone or another aldehyde that does possess them. srmist.edu.in
Acid catalysis offers an alternative pathway for aldol condensation. byjus.com The mechanism under acidic conditions differs significantly from the base-catalyzed route and involves the formation of an enol intermediate. byjus.commasterorganicchemistry.com
The mechanism for the acid-catalyzed condensation of 4-chlorobenzaldehyde with acetaldehyde can be outlined as follows:
Carbonyl Protonation: The carbonyl oxygen of acetaldehyde is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon.
Enol Formation: A base (such as water or the conjugate base of the acid catalyst) removes an α-hydrogen to form the enol of acetaldehyde. masterorganicchemistry.com
Nucleophilic Attack: The enol, acting as a nucleophile, attacks the protonated carbonyl carbon of 4-chlorobenzaldehyde.
Deprotonation and Dehydration: The resulting intermediate is deprotonated, and subsequent elimination of a water molecule, facilitated by the acidic conditions, yields the α,β-unsaturated aldehyde. libretexts.org The dehydration step under acidic conditions can proceed via either an E1 or E2 mechanism. libretexts.org
In a push towards greener and more sustainable chemical processes, solvent-free aldol condensation has emerged as a viable synthetic strategy. rsc.orgtandfonline.com These reactions are often carried out by grinding the solid reactants together, sometimes with a solid catalyst, using a mortar and pestle. rsc.orgrsc.org This method minimizes waste and can lead to high product yields. tandfonline.com
For instance, the synthesis of chalcones, which are structurally related to the product of aldol condensation of aromatic aldehydes, has been successfully performed under solvent-free conditions by grinding a substituted benzaldehyde (B42025) (such as 4-chlorobenzaldehyde) and a ketone with solid sodium hydroxide. chegg.comrsc.orgrsc.org The reaction often proceeds to completion in a short time due to the high concentration of reactants. tandfonline.com The solid product can then be isolated by simple filtration after washing with water. rsc.orgrsc.org
| Aldol Condensation Variant | Catalyst Type | Key Intermediate | Reaction Conditions |
| Base-Catalyzed | Base (e.g., NaOH, KOH) | Enolate ion | Typically aqueous or alcoholic solution, may require heat for dehydration. srmist.edu.inlibretexts.org |
| Acid-Catalyzed | Acid (e.g., H₂SO₄, HCl) | Enol | Aqueous or organic solvent. byjus.commasterorganicchemistry.com |
| Solvent-Free | Solid base (e.g., NaOH) | Enolate ion | Grinding of solid reactants at room temperature. rsc.orgrsc.org |
Acid-Catalyzed Aldol Condensation Mechanisms
Precursor Compounds and their Transformations to this compound
Beyond aldol-type reactions, this compound can be synthesized from various precursor compounds through specific chemical transformations.
One significant precursor is 2-(4-Chlorophenyl)ethanol . This alcohol can be oxidized to the corresponding aldehyde using various oxidizing agents. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or chromium trioxide (CrO₃) in the presence of an acid. The oxidation mechanism typically involves the formation of a chromate (B82759) ester intermediate, followed by an elimination step that yields the aldehyde. A ruthenium-catalyzed hydrogen-transfer Oppenauer-type oxidation has also been reported for the conversion of 1-(4-chlorophenyl)ethanol, achieving a high yield. acs.org
Another important precursor is 4-chlorostyrene (B41422) . The hydroformylation of 4-chlorostyrene, also known as the oxo process, introduces a formyl group (-CHO) and a hydrogen atom across the double bond. libretexts.org This reaction is typically catalyzed by transition metal complexes, most commonly rhodium or cobalt. libretexts.org The mechanism involves the formation of a metal-hydride species that adds to the alkene, followed by CO insertion and subsequent reductive elimination to yield the aldehyde product. libretexts.org The hydroformylation of 4-chlorostyrene can lead to a mixture of the branched isomer, 2-(4-chlorophenyl)propanal, and the desired linear isomer, this compound. uva.nl The regioselectivity of the reaction is highly dependent on the catalyst and reaction conditions employed.
Catalytic Systems in the Synthesis of this compound and its Derivatives
A variety of catalytic systems have been employed to facilitate the synthesis of this compound and its derivatives, enhancing reaction rates, yields, and selectivity.
Proline-based organocatalysts have been shown to be effective in the asymmetric aldol reaction of aromatic aldehydes with ketones. mdpi.comnih.govrsc.orgthieme-connect.com (S)-Proline, a naturally occurring amino acid, can catalyze the reaction through an enamine-based mechanism, often providing good yields and enantioselectivities. mdpi.comresearchgate.net The reaction conditions, including the solvent and the presence of water, can significantly influence the outcome. mdpi.comresearchgate.net
Metal-based catalysts are also widely used. Palladium catalysts are particularly important for α-arylation reactions, which can be a route to this compound. nih.govorganic-chemistry.org These reactions involve the coupling of an enolate or its equivalent with an aryl halide, such as a 4-chlorophenyl derivative. acs.orgub.edu
Ruthenium catalysts , such as [Ru(p-cymene)Cl₂]₂, have been utilized for the efficient oxidation of secondary alcohols, including 1-(4-chlorophenyl)ethanol, to the corresponding ketones or aldehydes. acs.orgresearchgate.net These hydrogen-transfer oxidations often use a simple ketone like acetone (B3395972) as the hydrogen acceptor and can proceed with high yields. acs.org
Iron oxide nanoparticles (Fe₃O₄) have emerged as magnetically separable and reusable catalysts for aldol condensation reactions. researchgate.netnih.govresearchgate.netacs.org These nanoparticles can catalyze the reaction between 4-chlorobenzaldehyde and ketones, offering an environmentally friendly and easily recyclable catalytic system. researchgate.netacs.org The catalytic activity is often attributed to the surface properties of the nanoparticles. researchgate.net
| Catalyst System | Reaction Type | Substrates | Key Features |
| (S)-Proline | Asymmetric Aldol Reaction | Aromatic aldehydes, Ketones | Organocatalyst, enantioselective, mild conditions. mdpi.comnih.govrsc.org |
| Palladium Complexes | α-Arylation | Enolates, Aryl halides | Forms C-C bond between aryl group and α-carbon of a carbonyl. nih.govacs.org |
| Ruthenium Complexes | Oxidation | Secondary alcohols | Efficient for alcohol to aldehyde/ketone conversion. acs.orgresearchgate.net |
| Fe₃O₄ Nanoparticles | Aldol Condensation | 4-Chlorobenzaldehyde, Ketones | Heterogeneous, magnetically separable, reusable. researchgate.netresearchgate.net |
Reaction Mechanisms Involving this compound
This compound is a bifunctional molecule featuring a reactive aldehyde group and a chloro-substituted phenyl ring. This structure allows it to participate in a variety of reaction mechanisms, making it a versatile intermediate in organic synthesis. guidechem.comchemimpex.com The reactivity is dominated by the electrophilic carbon of the aldehyde and the potential for substitution on the aromatic ring. guidechem.com
The aldehyde functional group in this compound is characterized by an electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. This reactivity is fundamental to many carbon-carbon bond-forming reactions. libretexts.orgopenochem.org The presence of the electron-withdrawing chloro group on the phenyl ring can slightly increase the electrophilicity of the carbonyl carbon compared to unsubstituted phenylacetaldehyde (B1677652). doubtnut.com
Grignard Reaction: Grignard reagents (RMgX) act as potent carbon-based nucleophiles that readily add to the carbonyl group of aldehydes. libretexts.org The reaction of this compound with a Grignard reagent, followed by an acidic workup, results in the formation of a secondary alcohol. libretexts.orgpressbooks.pub The nucleophilic alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate, which is subsequently protonated. libretexts.orglibretexts.org
Reaction Scheme: this compound + R-MgX → Intermediate Alkoxide Intermediate Alkoxide + H₃O⁺ → Secondary Alcohol
Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes into alkenes. wikipedia.orgmasterorganicchemistry.com It involves the reaction of this compound with a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.org The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, leading to a betaine (B1666868) or oxaphosphetane intermediate. visualizeorgchem.com This intermediate then collapses to form the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comvisualizeorgchem.com The stereochemistry of the resulting alkene (E/Z isomerism) can be influenced by the nature of the ylide and the reaction conditions. wikipedia.orgvisualizeorgchem.com For instance, a Wittig reaction between 4-chlorobenzaldehyde and ((allyloxy)methylene)triphenyl-phosphane has been used to synthesize 1-(2-(allyloxy)vinyl)-4-chlorobenzene, which subsequently rearranges to form 2-(4-chlorophenyl)pent-4-enal. samipubco.com
| Reagent | Product Type | Intermediate |
| Grignard Reagent (RMgX) | Secondary Alcohol | Tetrahedral Alkoxide |
| Wittig Reagent (Ph₃P=CHR) | Alkene | Oxaphosphetane |
Condensation reactions are a key class of reactions for this compound, involving the joining of two molecules with the loss of a small molecule, typically water. chemguide.co.uk These reactions expand the molecular framework and lead to a wide array of derivatives. guidechem.com
Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), ethyl cyanoacetate), catalyzed by a weak base. mdpi.comscielo.br this compound can undergo this reaction to produce substituted alkenes. For example, its reaction with ethyl cyanoacetate (B8463686) under diisopropylethylammonium acetate (B1210297) (DIPEAc) catalysis in refluxing hexane (B92381) yields ethyl-2-cyano-3-(4-chlorophenyl)acrylate. scielo.org.mx Studies using the related 4-chlorobenzaldehyde have shown that these reactions can be efficiently catalyzed by various catalysts, including boric acid and ionic liquids, under environmentally benign conditions. mdpi.comscielo.br
Aldol-Type Condensations: While this compound has α-hydrogens and can undergo self-condensation, it is more commonly used in crossed-aldol condensations with other carbonyl compounds that lack α-hydrogens to prevent self-condensation of the partner. The Claisen-Schmidt condensation, a type of aldol condensation, typically involves an aldehyde without α-hydrogens and a ketone. rsc.org
| Reaction Name | Reactant Partner | Catalyst Example | Product Class |
| Knoevenagel Condensation | Ethyl Cyanoacetate | DIPEAc | Substituted Acrylate |
| Knoevenagel Condensation | Malononitrile | Boric Acid | Substituted Alkene |
The chloro group attached to the phenyl ring of this compound can participate in nucleophilic aromatic substitution (SNAr) reactions. guidechem.comsmolecule.com However, these reactions are generally less facile than the reactions at the aldehyde group. Aryl halides are typically unreactive towards nucleophiles unless the ring is activated by strong electron-withdrawing groups (like nitro groups) at the ortho and/or para positions, or if very harsh reaction conditions (high temperature and pressure) are employed. libretexts.org Since this compound lacks such strong activating groups, forcing conditions would be necessary to achieve substitution of the chlorine atom. libretexts.org
The aldehyde group is readily susceptible to both oxidation and reduction, yielding carboxylic acids and primary alcohols, respectively. guidechem.com
Oxidation: this compound can be oxidized to form (4-chlorophenyl)acetic acid. wikipedia.org Various oxidizing agents can accomplish this transformation. For instance, an iron-catalyzed system has been reported for the regioselective oxidation of terminal alkenes to aldehydes, including the synthesis of this compound itself from 4-chlorostyrene. rsc.org Phenylacetaldehyde, a related compound, is known to be readily oxidized to phenylacetic acid. wikipedia.org
Reduction: Reduction of the aldehyde group in this compound yields the corresponding primary alcohol, 2-(4-chlorophenyl)ethanol. This is a common transformation in organic synthesis. For example, in a multi-step synthesis of Baclofen, the aldehyde 2-(4-chlorophenyl)pent-4-enal was reduced to the corresponding alcohol. samipubco.com A process for synthesizing 4-chlorophenylethanol involves the reduction of 4-chlorophenylacetic acid with sodium borohydride (B1222165) in the presence of iodine. google.com While this starts from the acid, it highlights a common method for producing the alcohol. Mild reducing agents are often employed to selectively reduce the aldehyde without affecting the chloro-substituted aromatic ring.
| Reaction Type | Product |
| Oxidation | (4-Chlorophenyl)acetic acid |
| Reduction | 2-(4-Chlorophenyl)ethanol |
In certain catalytic reactions, the solvent can act as more than an inert medium, participating directly in the reaction mechanism as a co-catalyst. nih.gov This is particularly relevant in heterogeneous catalysis, such as the hydrogenation of aldehydes. nih.gov
In the hydrogenation of acetaldehyde on a birnessite catalyst, for example, first-principles calculations have shown that a methanol (B129727) solvent can facilitate the reaction via a solvent-cocatalyzed mechanism. nih.gov The solvent molecule can preferentially occupy active sites (oxygen vacancies) on the catalyst surface and dissociate. The resulting hydroxyl group can then act as a coordination site for the aldehyde's carbonyl group, allowing the reaction to proceed without strong adsorption of the aldehyde onto the catalyst surface, which would otherwise inhibit the reaction. nih.gov A similar mechanism could be envisaged for the hydrogenation of this compound in the presence of a suitable catalyst and a protic solvent. The solvent can assist in hydrogen dissociation and provide an alternative, lower-energy reaction pathway. nih.gov Similarly, in cobalt-catalyzed arylations of aldehydes, the choice of solvent is crucial, with THF proving to be optimal in certain systems, indicating its role beyond simple dissolution. nih.gov
Applications of 4 Chlorophenyl Acetaldehyde in Organic Synthesis
Building Block in Pharmaceutical Development
The utility of (4-Chlorophenyl)acetaldehyde as a precursor is prominent in medicinal chemistry, where it is employed in the synthesis of compounds with potential therapeutic value. chemimpex.com Its role extends to the creation of diverse heterocyclic and carbocyclic scaffolds that form the core of many drug candidates.
Synthesis of Novel Therapeutic Agents
This compound and its close structural analogs are instrumental in constructing novel therapeutic agents. The aldehyde functional group readily participates in multicomponent reactions, allowing for the efficient assembly of complex molecules. For instance, derivatives containing the N-(4-chlorophenyl) moiety have been synthesized to create pyrano[2,3-c]pyrazoles. nih.gov One such compound, 4j , demonstrated inhibitory activity against the kinase AKT2/PKBβ, a key component in oncogenic pathways associated with glioma. nih.govdundee.ac.uk This highlights the role of the (4-chlorophenyl) structure in the development of targeted anti-cancer agents. nih.gov Furthermore, related structures like 4-chlorobenzaldehyde (B46862) are used in the synthesis of 2,4,5-triaryl-1H-imidazoles, a class of compounds recognized for their wide-ranging pharmacological activities. scielo.org.mx
Design and Synthesis of Anti-inflammatory Compounds
The compound serves as a key starting material for several classes of anti-inflammatory agents. chemimpex.com Research has shown that derivatives of acetaldehyde (B116499) bearing a chlorophenyl group are actively investigated for their pharmacological properties, including anti-inflammatory effects. ontosight.ai
Scientists have successfully synthesized various heterocyclic systems with anti-inflammatory potential using precursors derived from this compound. For example, the reaction of aromatic aldehydes with malononitrile (B47326) and urea (B33335) yields 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitriles, which have been assessed for their anti-inflammatory properties. nih.gov Similarly, N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide has been identified as a potent anti-inflammatory agent, showing a 46.7% suppression of the inflammatory response in carrageenan-induced paw edema models. tbzmed.ac.irresearchgate.net The synthesis of various pyrrole (B145914) derivatives with significant anti-inflammatory effects also utilizes precursors built from the chlorophenyl framework. scirp.org
Table 1: (4-Chlorophenyl)-Derived Anti-inflammatory Compounds
| Compound Class | Specific Compound Example | Synthetic Precursor | Observed Activity | Reference |
|---|---|---|---|---|
| Tetrahydropyrimidines | N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide | (4-chlorophenyl)amine derivative | 46.7% inflammation suppression in vivo | tbzmed.ac.irresearchgate.net |
| Pyrimidines | 6-Amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyrimidine-5-carbonitrile | 4-chlorobenzaldehyde | Evaluated for anti-inflammatory properties | nih.gov |
| Pyrroles | Substituted 2-amino-4-(4-chlorophenyl)-1H-pyrroles | 2-amino-1-(4-chlorophenyl)ethanone | Potent anti-inflammatory effect comparable to Indomethacin | scirp.org |
Design and Synthesis of Antimicrobial Agents
This compound is a recognized building block for compounds exhibiting antimicrobial activity. chemimpex.com The synthesis of novel chalcones, a class of compounds known for their biological activities, often involves the Claisen-Schmidt condensation of an appropriate aldehyde with a ketone. nih.gov Specifically, chalcones incorporating a 4-chlorophenyl group have been synthesized and evaluated for their antibacterial and antifungal properties. nih.gov
The versatility of the aldehyde allows for its incorporation into various heterocyclic structures with demonstrated antimicrobial efficacy.
Pyrimidines : 6-Amino-4-(4-chlorophenyl)−2-oxo-1,2-dihydropyrimidine-5-carbonitrile and its derivatives have been synthesized and assessed for their antibacterial and antifungal activities. nih.gov
Thiazoles : Novel 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amines are prepared from the condensation of an amine with an aldehyde, leading to compounds with promising activity against bacteria like E. coli and S. aureus. researchgate.net
Dihydrophenanthrenes : In one-pot multicomponent reactions, aldehydes such as 4-chlorobenzaldehyde are used to create 3-amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles, which have been screened for their in vitro antibacterial and antifungal activities. mdpi.com
β-Alanines : N-(4-chlorophenyl)-β-alanine derivatives, formed by reacting an acid hydrazide with an aromatic aldehyde, have also been investigated for their antimicrobial potential. researchgate.net
Table 2: Antimicrobial Agents Synthesized from (4-Chlorophenyl) Precursors
| Compound Class | Synthetic Approach | Target Organisms | Reference |
|---|---|---|---|
| Chalcones | Claisen-Schmidt condensation with aromatic aldehydes | Bacteria and Fungi | nih.gov |
| Pyrimidines | Reaction of aromatic aldehydes with malononitrile and urea | Bacteria and Fungi | nih.gov |
| Thiazoles | Condensation to form thiazol-2-amine derivatives | B. subtilis, E. coli, S. aureus | researchgate.net |
| Dihydrophenanthrenes | Multicomponent reaction with aldehydes | E. coli, S. aureus, A. niger, C. albicans | mdpi.com |
Intermediacy in the Synthesis of Compounds Targeting Neurological Disorders
This compound serves as an intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. chemimpex.com Its structure is incorporated into molecules designed to interact with the central nervous system. For example, pyrimidine (B1678525) derivatives have been developed using 4-chlorobenzaldehyde as a key reactant in a condensation reaction. ptfarm.pl The resulting compounds, such as 4-[4-(4-Chlorophenyl)-6-p-tolylpyrimidin-2-yl]semicarbazides, have been screened for anticonvulsant potential using the maximal electroshock seizure (MES) model, which is representative of grand mal epilepsy. ptfarm.pl Additionally, the development of pyrano[2,3-c]pyrazoles with anti-glioma activity demonstrates the application of this chemical scaffold in targeting cancers of the central nervous system. nih.govdundee.ac.uk
Role in Agrochemical Development
The application of this compound extends to the agrochemical industry, where it functions as a key intermediate in the creation of products designed to protect crops. chemimpex.comguidechem.com
Intermediate in Pesticide Formulation
This aldehyde is utilized in the development of agrochemicals, contributing to the formulation of more effective pest control solutions. chemimpex.com It is listed as a component used in pesticide compositions. ambeed.com The synthesis of thiourea (B124793) derivatives, which have shown significant inhibitory effects against plant pathogens, can involve the use of aldehydes. acs.org For instance, converting a thiourea derivative to a hydrazone through reaction with an aldehyde featuring a phenyl ring has been shown to enhance efficacy against the Tobacco Mosaic Virus (TMV). acs.org The broader utility of the chlorophenyl group is seen in established pesticides like the synthetic pyrethroid fenvalerate, which contains a p-chlorophenyl isopropyl acetic acid moiety. niphm.gov.in This underscores the importance of the chlorophenyl structural element in designing potent and effective agrochemicals. chemimpex.comacs.org
Synthesis of Plant Growth Retardants
This compound is a precursor in the synthesis of certain plant growth retardants. These synthetic compounds are utilized in agriculture and horticulture to manage plant height without being phytotoxic. kit.edu The primary mechanism of action for many of these retardants is the inhibition of gibberellin biosynthesis, a plant hormone responsible for stem elongation. kit.eduwikipedia.org
One notable group of plant growth retardants derived from compounds structurally related to this compound are the triazole-based retardants like Paclobutrazol and Uniconazole-P. kit.eduwikipedia.org These compounds function by inhibiting specific enzymes, such as ent-kaurene (B36324) oxidase, in the gibberellin biosynthesis pathway. tandfonline.com For instance, the chemical name for Paclobutrazol is (2RS,3RS)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanol, indicating a structural link to a (4-chlorophenyl) moiety. wikipedia.org Research has shown that these retardants can lead to stouter stems, increased root growth, and improved resistance to drought and certain diseases. wikipedia.org
| Plant Growth Retardant Class | Mechanism of Action | Reference |
| Triazoles (e.g., Paclobutrazol) | Inhibition of gibberellin biosynthesis | kit.eduwikipedia.org |
| Norbornanodiazetines (e.g., Tetcyclacis) | Inhibition of gibberellin biosynthesis | kit.edu |
Utilization in Aromatic Compound and Fragrance Synthesis
The chemical reactivity of this compound makes it a valuable component in the synthesis of various aromatic compounds, some of which find application in the fragrance industry. chemimpex.com Aldol (B89426) condensation reactions, a cornerstone of carbon-carbon bond formation, frequently utilize aldehydes like this compound. beilstein-journals.orgnih.gov These reactions can lead to the formation of α,β-unsaturated ketones, which are precursors to a variety of fragrant molecules. nih.gov
For example, the synthesis of certain sandalwood-like fragrances involves the aldol condensation of aldehydes with ketones. nih.govgoogle.com While specific examples directly starting from this compound are not extensively detailed in the provided search results, the general principles of fragrance synthesis often rely on the transformation of aromatic aldehydes. researchgate.net The resulting complex molecules contribute to the diverse palette of scents used in perfumery. researchgate.net
Precursor for Bioactive Heterocycles
This compound serves as a versatile starting material for the synthesis of a wide range of bioactive heterocyclic compounds. chemimpex.com These cyclic structures, containing atoms of at least two different elements in their rings, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. nih.gov
Synthesis of 4-Thiazolidinone Derivatives via Knoevenagel Condensation
4-Thiazolidinones are a class of heterocyclic compounds that have garnered considerable attention for their broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties. hilarispublisher.comresearchgate.net The synthesis of these derivatives often involves the Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and a carbonyl group. biointerfaceresearch.com
In this context, this compound can be a potential, though not explicitly detailed in the provided results, precursor. The general synthetic strategies for 4-thiazolidinones involve the reaction of an amine, a carbonyl compound, and a mercapto-containing acid. A common route is the condensation of an aldehyde with an amine to form a Schiff base, which then undergoes cyclization with a compound like thioglycolic acid. hilarispublisher.com The Knoevenagel condensation can be employed to further modify the thiazolidinone ring, for instance, by reacting it with an aldehyde at the 5th position. researchgate.net
| Reaction Type | Key Reagents | Product Class |
| Knoevenagel Condensation | Aldehyde, Active Methylene Compound | Varies (e.g., substituted alkenes) |
| Thiazolidinone Synthesis | Amine, Carbonyl Compound, Mercaptoacetic acid | 4-Thiazolidinones |
Synthesis of Pyrano[2,3-c]pyrazoles and Pyrano[2,3-d]pyrimidine Derivatives
This compound is a key building block in the multicomponent synthesis of pyrano[2,3-c]pyrazoles and pyrano[2,3-d]pyrimidines, two classes of heterocyclic compounds with significant biological potential. nih.govchesci.comijcce.ac.irijmrhs.com
Pyrano[2,3-c]pyrazoles: These fused heterocyclic systems are often synthesized through a one-pot, multi-component reaction. chesci.comscispace.com A typical procedure involves the reaction of an aldehyde, malononitrile, and a pyrazolone (B3327878) derivative in the presence of a catalyst. nih.govchesci.com Specifically, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized by reacting various aldehydes with 1-(4-chlorophenyl)-3-methyl-5-pyrazolone and malononitrile. nih.gov This reaction, often catalyzed by bases like DABCO, proceeds efficiently to yield the desired products. nih.gov Some of these synthesized compounds have shown potential as kinase inhibitors and have been investigated for their anti-glioma activity. nih.govnih.gov
Pyrano[2,3-d]pyrimidines: This class of compounds, known for a range of pharmacological activities, can also be synthesized using multicomponent reactions involving an aldehyde. ijmrhs.comscispace.com The synthesis typically involves the condensation of an aromatic aldehyde, malononitrile, and a barbituric acid derivative. ijmrhs.comoiccpress.com While the direct use of this compound is not explicitly mentioned in the provided results for this specific synthesis, the general methodology allows for the incorporation of various aldehydes. These reactions are often promoted by catalysts to enhance their efficiency and yield. ijmrhs.comoiccpress.com
| Heterocyclic System | Typical Synthesis Method | Key Reactants |
| Pyrano[2,3-c]pyrazoles | Three-component reaction | Aldehyde, Malononitrile, Pyrazolone derivative |
| Pyrano[2,3-d]pyrimidines | Three-component reaction | Aldehyde, Malononitrile, Barbituric acid derivative |
Application in Material Science for Novel Material Development
The utility of this compound extends into the realm of material science, where it can be employed as a component in the development of new materials. lookchem.com Its chemical structure allows for its incorporation into polymers and coatings, potentially enhancing material properties such as durability and resistance to environmental factors. The reactivity of the aldehyde group enables its participation in polymerization reactions and its integration into larger molecular frameworks, contributing to the creation of innovative materials with unique properties. chemimpex.com
Computational Chemistry and Theoretical Studies of this compound
Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules like this compound at an atomic and electronic level. These theoretical approaches complement experimental studies by offering detailed insights into molecular structure, stability, and reaction dynamics that can be difficult to obtain through empirical methods alone.
Density Functional Theory (DFT) has become a standard method in computational chemistry for studying the electronic structure of molecules. researchgate.net It is widely used to predict a variety of properties, including molecular geometries, vibrational frequencies, and parameters related to chemical reactivity. researchgate.netresearchgate.net DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), provide a good balance between accuracy and computational cost for medium-sized organic molecules. science.govresearchgate.netnih.gov
The flexibility of the acetaldehyde side chain in this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis using DFT is crucial for identifying the most stable conformers, which are the lowest-energy structures on the potential energy surface. cam.ac.uk This process typically involves systematically rotating the dihedral angles around single bonds (e.g., the C-C bond between the phenyl ring and the aldehyde group) and calculating the energy of each resulting geometry. science.gov
The relative energies of different conformers determine their population at a given temperature. The most stable conformer is the one that will be most abundant and is often the starting point for further calculations of reactivity and spectroscopic properties. researchgate.net For related aromatic aldehydes, DFT studies have shown that the orientation of the aldehyde group relative to the aromatic ring is a key determinant of stability.
Table 1: Illustrative Conformational Energy Profile This table is a hypothetical representation based on typical DFT conformational scan results for similar molecules.
| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Stability Ranking |
| A | 0° | 2.5 | Low |
| B | 60° | 1.0 | Medium |
| C | 120° | 0.5 | High |
| D | 180° | 0.0 | Highest (Global Minimum) |
DFT is a powerful tool for mapping out the pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can construct a detailed energy profile of a reaction. acs.org This allows for the determination of activation barriers, which are critical for understanding reaction rates and selectivity.
For instance, in studying the aldol condensation of acetaldehyde on a ceria catalyst, DFT calculations were used to elucidate the entire mechanism, which proceeds through enolization (the scission of the α C-H bond), subsequent C-C bond formation, and finally dehydroxylation to form the product. nih.gov A similar approach could be used to investigate reactions of this compound, such as its synthesis via the rearrangement of β-arylvinyl ethers or its oxidation to (4-chlorophenyl)acetic acid. DFT helps identify the key intermediates and transition structures that govern the reaction outcome. nih.gov
The interaction of this compound with catalyst surfaces is fundamental to many of its applications in synthesis. DFT calculations can model the adsorption of the molecule onto a catalyst surface, providing insights into the binding mechanism and energy. rsc.org These studies can reveal which part of the molecule interacts with the catalyst and how strong that interaction is.
For example, DFT studies on the adsorption of aldehydes on metal oxide surfaces like ZnO have shown that van der Waals interactions between the molecule and the surface can play a significant role in the adsorption kinetics and can even prevent catalyst deactivation. nih.gov DFT calculations can determine the most stable adsorption geometries and the corresponding adsorption energies. nih.govresearchgate.net In the case of this compound, DFT could be used to study its adsorption on various catalysts, predicting binding energies and identifying how the chlorine substituent influences the interaction with the surface.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, and DFT is an excellent method for calculating these orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgresearchgate.net A small energy gap suggests that the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org For a derivative of 2-(4-chlorophenyl)-1H-imidazole, DFT calculations determined the HOMO-LUMO energy gap to be 4.0106 eV, indicating good chemical stability. malayajournal.org Similar calculations for this compound would reveal its electronic stability and the regions of the molecule most susceptible to nucleophilic or electrophilic attack.
Table 2: Representative Frontier Molecular Orbital Data from DFT Calculations This table presents typical data obtained from FMO analysis for a related chlorophenyl compound. Values for this compound would be specific to its calculated electronic structure.
| Parameter | Energy (eV) | Implication |
| HOMO Energy | -5.2822 | Electron donating capability malayajournal.org |
| LUMO Energy | -1.2715 | Electron accepting capability malayajournal.org |
| HOMO-LUMO Gap | 4.0106 | Chemical reactivity and stability malayajournal.org |
While DFT is excellent for studying static structures and single reaction steps, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion, conformational changes, and solvent effects on a femtosecond timescale. researchgate.netnih.gov
In the context of reaction studies, MD simulations can be used to explore the potential energy surface, sample different reaction pathways, and understand how the surrounding environment, such as solvent molecules, influences the reaction. For example, MD simulations have been used to reveal how the solvent can affect the regioselectivity of a reaction. smolecule.com For this compound, MD simulations could be employed to study its behavior in solution, the dynamics of its interaction with a large biological molecule, or the process of its diffusion to a catalyst surface, providing a more complete picture of its reactivity in a realistic environment. nih.govsmolecule.com
Adsorption Studies on Catalyst Surfaces
Quantum Chemical Parameters and Properties
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), provide valuable insights into the electronic structure and properties of this compound. These computational methods allow for the determination of key parameters that govern the molecule's reactivity and behavior.
Key quantum chemical parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, with a smaller gap generally suggesting higher reactivity. Theoretical calculations can predict these energy levels, offering a theoretical basis for understanding the molecule's chemical interactions.
Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)
Computational chemistry methods can also predict the spectroscopic properties of this compound, which can then be compared with experimental data for structural confirmation.
Nuclear Magnetic Resonance (NMR): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. acs.org For instance, in a related compound, 3-(4-chlorophenyl)propan-1-ol, the aromatic protons of the 4-chlorophenyl group appear as doublets in the ¹H NMR spectrum. acs.org
Infrared (IR): IR spectroscopy is used to identify functional groups within a molecule. For aldehydes, a characteristic C=O stretching vibration is expected. Computational models can predict the frequencies of these vibrational modes.
UV-Visible (UV-Vis): UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima can be predicted using time-dependent DFT (TD-DFT) calculations. The derivatization of aldehydes with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is often employed to enhance UV detection in analytical methods. hitachi-hightech.com
Analytical Chemistry Methodologies for Aldehyde Research
High-Performance Liquid Chromatography (HPLC) for Aldehyde Quantification
HPLC is a widely used technique for the separation and quantification of aldehydes, including this compound. perlan.com.plauroraprosci.com Due to the often-low UV absorbance of underivatized aldehydes, a derivatization step is commonly employed to enhance detection sensitivity. hitachi-hightech.com
The most common derivatization agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH). yorku.ca This technique offers several advantages, including increased sensitivity and the formation of stable derivatives suitable for HPLC analysis. drlogy.com The reaction between an aldehyde and DNPH is a nucleophilic addition-elimination reaction, also known as a condensation reaction. chemguide.co.uk The lone pair of electrons on the terminal nitrogen of the DNPH molecule attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a stable, colored 2,4-dinitrophenylhydrazone derivative. allen.indoubtnut.com This reaction is typically carried out in an acidic medium. doubtnut.com The resulting hydrazones have strong UV absorbance, typically around 360 nm, making them easily detectable by a UV detector in an HPLC system. auroraprosci.comlawdata.com.tw
Other derivatization reagents include 1,3-cyclohexanedione, which can be used in post-column derivatization methods. jasco-global.comnih.gov
The successful separation of aldehyde derivatives by HPLC depends on the careful optimization of several parameters:
Mobile Phase Composition: The choice of solvents and their proportions in the mobile phase is critical for achieving good separation. mastelf.com For reversed-phase HPLC of DNPH derivatives, mixtures of acetonitrile (B52724) and water are commonly used. lawdata.com.twembrapa.br Gradient elution, where the mobile phase composition is changed during the run, is often employed to separate complex mixtures of aldehydes. Adding tetrahydrofuran (B95107) to the mobile phase has been shown to improve the separation of some aldehyde derivatives. koreascience.kr
Flow Rate: The flow rate of the mobile phase influences the analysis time and separation efficiency. A typical flow rate for standard HPLC columns is 1.0 mL/min. hitachi-hightech.comshimadzu.com Adjusting the flow rate can be part of the optimization process to achieve the desired resolution in a reasonable timeframe. koreascience.kr
Stationary Phase: The choice of the stationary phase, typically a C18 column for reversed-phase chromatography, is fundamental to the separation mechanism. hitachi-hightech.comauroraprosci.com Different stationary phases can offer varying selectivities for different analytes. bohrium.com
Table 1: HPLC Method Parameters for Aldehyde Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | C18 reversed-phase (e.g., 4.6 mm I.D. x 150 mm) hitachi-hightech.com |
| Mobile Phase | Acetonitrile/Water gradient lawdata.com.twembrapa.br |
| Flow Rate | 1.0 mL/min hitachi-hightech.comshimadzu.com |
| Column Temperature | 30-40°C auroraprosci.com |
| Detection | UV at 360 nm (for DNPH derivatives) auroraprosci.comlawdata.com.tw |
| Injection Volume | 10-20 µL hitachi-hightech.comauroraprosci.com |
Derivatization Techniques (e.g., DNPH)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Kinetic Studies
NMR spectroscopy is a powerful tool for the structural elucidation of molecules like this compound and for studying the kinetics of their reactions. nih.govnih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule. rsc.orgresearchgate.net
For structural elucidation, the chemical shifts, coupling constants, and integration of the signals in the NMR spectrum are analyzed to piece together the molecular structure.
NMR is also well-suited for kinetic studies of reactions involving aldehydes. nih.govrsc.orgacs.orgacs.org By acquiring spectra at different time points during a reaction, the concentrations of reactants, intermediates, and products can be monitored. nih.govacs.org This allows for the determination of reaction rates, rate constants, and the elucidation of reaction mechanisms. rsc.orgacs.org For instance, NMR has been used to study the formation of acetals from aldehydes in various solvents and the kinetics of Schiff base formation. nih.govnih.gov
Table 2: List of Compound Names
| Compound Name |
|---|
| This compound |
| 2,4-dinitrophenylhydrazine (DNPH) |
| 3-(4-chlorophenyl)propan-1-ol |
| Acetaldehyde |
| Acetonitrile |
| Benzaldehyde (B42025) |
| Formaldehyde |
| Tetrahydrofuran |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. mdpi.comnih.gov In the analysis of this compound, FTIR spectroscopy provides a molecular fingerprint, confirming the presence of key structural features. mdpi.com
The IR spectrum of an aromatic aldehyde like this compound exhibits characteristic absorption bands. researchgate.net The most prominent of these is the strong C=O stretching vibration of the aldehyde group, which typically appears in the range of 1670 to 1780 cm⁻¹. pressbooks.pub For aldehydes where the carbonyl group is adjacent to an aromatic ring, this peak is expected around 1705 cm⁻¹. pressbooks.publibretexts.org
Another key diagnostic feature for aldehydes is the C-H stretching vibration of the hydrogen atom attached to the carbonyl group. spectroscopyonline.com This usually gives rise to two weak bands, often appearing as shoulders, around 2750 cm⁻¹ and 2850 cm⁻¹. libretexts.orgspectroscopyonline.com The presence of the band around 2750 cm⁻¹ is particularly useful in distinguishing aldehydes from ketones. pressbooks.pub
The aromatic nature of this compound is confirmed by several other absorptions. pressbooks.pub These include weak C-H stretching bands for the aromatic ring protons around 3030 cm⁻¹, as well as a series of absorptions in the 1450 to 1600 cm⁻¹ region due to complex C-C stretching vibrations within the benzene (B151609) ring. pressbooks.pub The substitution pattern on the aromatic ring can also be inferred from the C-H out-of-plane bending vibrations in the 650 to 1000 cm⁻¹ region. pressbooks.pub
Table 1: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| Aldehyde (C=O) | Stretch | ~1705 |
| Aldehyde (C-H) | Stretch | ~2750 and ~2850 |
| Aromatic (C-H) | Stretch | ~3030 |
| Aromatic (C=C) | In-ring stretch | 1450 - 1600 |
| C-Cl | Stretch | (Varies, typically lower frequency) |
| Note: The exact positions of the peaks can vary slightly based on the specific molecular environment and sample preparation. |
Mass Spectrometry for Product Characterization
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. sphinxsai.com For this compound, with a molecular formula of C₈H₇ClO, the expected molecular weight is approximately 154.59 g/mol . scbt.com
In mass spectrometry, the molecular ion peak (M⁺) is a crucial piece of information. whitman.edu For aromatic compounds, the molecular ion peak is often strong and readily identifiable due to the stability of the aromatic ring. arizona.edulibretexts.org The fragmentation pattern of this compound would be expected to show characteristic losses. arizona.edu Cleavage of the bond adjacent to the carbonyl group can result in the loss of a hydrogen atom (M-1) or the entire formyl group (CHO, M-29). arizona.edulibretexts.org
The presence of the chlorine atom introduces a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in the molecular ion appearing as two peaks, M⁺ and (M+2)⁺, with a relative intensity of about 3:1, which is a clear indicator of the presence of a single chlorine atom in the molecule.
Further fragmentation can occur within the aromatic portion of the molecule. The fragmentation of substituted phenylacetaldehydes can be complex, but common fragments may arise from the loss of the side chain or rearrangements. publish.csiro.au For instance, the fragmentation of phenylacetaldehyde (B1677652) often shows a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion. chemicalbook.com In the case of this compound, a corresponding chlorotropylium ion might be observed.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion/Fragment | Description | Expected m/z |
| [M]⁺ | Molecular Ion (with ³⁵Cl) | ~154 |
| [M+2]⁺ | Molecular Ion (with ³⁷Cl) | ~156 |
| [M-1]⁺ | Loss of H | ~153 |
| [M-29]⁺ | Loss of CHO | ~125 |
| Note: The observed m/z values are for the most abundant isotopes. |
Mechanistic Investigations of Aldehyde Reactivity
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes that catalyze the irreversible oxidation of a wide range of aldehydes to their corresponding carboxylic acids. ebi.ac.ukwikipedia.org These enzymes are crucial in various metabolic pathways, including the detoxification of both endogenous and exogenous aldehydes. wikipedia.orgnih.gov The general reaction catalyzed by ALDHs is:
RCHO + NAD(P)⁺ + H₂O → RCOOH + NAD(P)H + H⁺ wikipedia.org
The active site of ALDH enzymes is largely conserved and typically contains a cysteine residue that plays a key role in the catalytic mechanism. wikipedia.org The mechanism involves a nucleophilic attack by the sulfur atom of the cysteine residue on the carbonyl carbon of the aldehyde substrate. wikipedia.org This is followed by the transfer of a hydride ion from the aldehyde to the NAD(P)⁺ cofactor, forming NAD(P)H. wikipedia.org A water molecule then hydrolyzes the resulting thioester intermediate, releasing the carboxylic acid product and regenerating the free enzyme. wikipedia.org
Studies have shown that ALDHs can metabolize aromatic aldehydes. nih.govrsc.org The substrate specificity can vary between different ALDH isozymes. rsc.org For instance, some ALDHs exhibit a broad substrate spectrum and can efficiently oxidize aromatic aldehydes, while others may have a higher affinity for aliphatic aldehydes. rsc.orgmdpi.com The hydrophobicity of the substrate-binding pocket is an important factor in determining the catalytic properties and substrate specificity of ALDHs. rsc.org
The study of reaction kinetics provides valuable insights into the mechanism and rate of chemical transformations involving aldehydes. For this compound, kinetic studies can be performed for various reactions, such as its oxidation or its participation in condensation reactions.
Kinetic measurements for aldehyde oxidation, for example by piperidinium (B107235) chlorochromate, are often carried out under pseudo-first-order conditions by maintaining a large excess of the aldehyde. ijsdr.org The reaction progress can be monitored by measuring the decrease in the concentration of the oxidizing agent over time. ijsdr.org Such studies have indicated that the oxidation of aldehydes can proceed through a mechanism involving the transfer of a hydride ion from the aldehyde to the oxidant via an intermediate complex. ijsdr.org
In enzyme-catalyzed reactions, the kinetics are often described by the Michaelis-Menten model. nih.gov This involves determining the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat), which represents the turnover number of the enzyme. nih.gov Studies on phenylacetaldehyde dehydrogenases have focused on determining these kinetic parameters for various substituted phenylacetaldehydes to understand their substrate specificity. nih.gov
The kinetics of reactions involving aromatic aldehydes can be influenced by substituents on the aromatic ring. oup.com For example, in the palladium-catalyzed oxidation of substituted styrenes, electron-releasing substituents were found to favor the formation of the corresponding acetophenone, while diminishing the formation of the substituted phenylacetaldehyde. oup.com Conversely, electron-withdrawing substituents showed the opposite trend. oup.com
Stereochemical Investigations and Enantioselectivity
This compound can serve as a prochiral substrate in various asymmetric reactions, leading to the formation of chiral products with high enantioselectivity. These reactions are of great importance in the synthesis of pharmaceuticals and other biologically active molecules.
One important class of reactions is the enantioselective aldol reaction. The direct cross-aldol reaction between two different aldehydes is challenging due to potential side reactions. researchgate.net However, the use of organocatalysts, such as diarylprolinols, has been shown to effectively promote cross-aldol reactions of aldehydes with excellent diastereo- and enantioselectivities. researchgate.netnih.gov
Another significant application is in enantioselective 1,3-dipolar cycloadditions. Organocatalytic methods have been developed for the reaction between α,β-unsaturated aldehydes and nitrones, which can tolerate a range of aromatic substituents on the nitrone, including 4-chlorophenyl groups, to produce isoxazolidines with high yield and enantioselectivity. acs.orgcaltech.edu
Furthermore, this compound can be a precursor in the synthesis of chiral amino acids. Methodologies have been developed for the asymmetric synthesis of α-amino acids where a chiral template is condensed with an aldehyde, such as a substituted phenylacetaldehyde, to achieve high diastereoselectivity. renyi.hu Subsequent cleavage of the chiral auxiliary yields the enantiomerically pure amino acid. renyi.hu For example, the synthesis of L-2-(4-chlorophenyl)-α-amino acid has been demonstrated using a carbohydrate-based chiral template. renyi.hu
The development of biocatalytic methods has also opened new avenues for chiral synthesis. Enzymes such as aldolases and reductases can be engineered or selected for their ability to catalyze reactions with high stereoselectivity. researchgate.net For instance, laboratory-evolved aldehyde reductases have shown significantly increased activity and altered substrate specificity, enabling the efficient reduction of bulky substrates like phenylacetaldehyde derivatives. iucr.orgiucr.org
Advanced Research Topics and Methodologies
Advanced Topics in the Application of (4-Chlorophenyl)acetaldehyde
The principle of chirality is fundamental in pharmacology and toxicology, as stereoisomers of a compound can exhibit markedly different biological activities. This is due to the three-dimensional nature of biological receptors and enzymes, which often interact selectively with only one enantiomer of a chiral molecule. While direct, comprehensive research on the differential biological activities of the (R)- and (S)-enantiomers of this compound is not extensively documented in publicly available literature, the biological properties of its chiral derivatives provide significant insight into the potential stereospecific effects.
A key derivative for this analysis is 2-chloro-1-(4-chlorophenyl)ethanol, the direct reduction product of this compound. The stereochemistry at the carbinol center of this alcohol is directly derived from the corresponding aldehyde. Research has indicated that the chiral forms of this alcohol possess notable biological activities. Specifically, the (1R)-2-chloro-1-(4-chlorophenyl)ethanol enantiomer has been investigated for its antimicrobial and antiparasitic properties. lookchem.com This suggests that the spatial arrangement of the groups around the chiral center is a critical determinant of its interaction with biological targets in pathogens.
The differential activity between stereoisomers is a well-established phenomenon. One enantiomer may be therapeutically active, while the other could be less active, inactive, or even responsible for adverse effects. For instance, in many chiral drugs, only one enantiomer is responsible for the desired pharmacological effect.
Given the observed biological activity of the (1R)-enantiomer of the corresponding alcohol, it is plausible to infer that the (R)- and (S)-enantiomers of this compound would also exhibit differential biological profiles. The aldehyde's reactivity allows it to interact with biological macromolecules, and it is highly likely that such interactions would be stereoselective.
Further research is warranted to isolate the individual enantiomers of this compound and evaluate their specific biological activities. Such studies would likely reveal significant differences in their efficacy and mechanisms of action, which is a critical consideration for the development of any potential pharmaceutical or agrochemical applications.
Table of Potential Differential Biological Activities of this compound Stereoisomers
The following table is a conceptual illustration based on the known activity of the corresponding chiral alcohol and the general principles of stereochemistry in pharmacology. The specific activities for the aldehyde enantiomers are yet to be fully elucidated by direct experimental evidence.
| Stereoisomer | Potential Biological Activity | Basis for Postulation |
| (R)-(4-Chlorophenyl)acetaldehyde | Potentially higher antimicrobial and antiparasitic activity. | Inferred from the studied antimicrobial and antiparasitic properties of its reduction product, (1R)-2-chloro-1-(4-chlorophenyl)ethanol. lookchem.com |
| (S)-(4-Chlorophenyl)acetaldehyde | Unknown, potentially lower or different biological activity. | Based on the principle of stereoselectivity in biological systems, it is expected to differ from the (R)-enantiomer. |
Future Research Directions and Potential Innovations for 4 Chlorophenyl Acetaldehyde
(4-Chlorophenyl)acetaldehyde, a versatile aromatic aldehyde, serves as a significant building block in the synthesis of various fine chemicals, pharmaceuticals, and agrochemicals. chemimpex.com Its unique chlorophenyl structure provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis. chemimpex.com Ongoing research is focused on optimizing its production, exploring novel applications, and understanding its environmental impact. This article delves into the future research directions and potential innovations concerning this compound.
Q & A
Q. What are the standard methods for synthesizing (4-Chlorophenyl)acetaldehyde in laboratory settings?
this compound can be synthesized via oxidation of 2-Chloro-1-(4-chlorophenyl)ethanol using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Reaction conditions, including solvent selection (e.g., acetone or dichloromethane) and temperature control (typically 0–25°C), are critical to avoid over-oxidation. Post-reaction purification via column chromatography or recrystallization is recommended to isolate the aldehyde .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aldehyde proton (δ 9.5–10.5 ppm) and aromatic substituents. Infrared (IR) spectroscopy identifies the carbonyl stretch (~1720 cm⁻¹). Mass spectrometry (MS) provides molecular ion confirmation (m/z ~154.59). Thin-layer chromatography (TLC) monitors reaction progress, with visualization via UV or iodine staining .
Q. How should researchers handle and store this compound to ensure stability?
Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation. Use amber vials to protect from light, and avoid exposure to moisture. For handling, wear nitrile gloves and work in a fume hood due to potential respiratory irritation .
Advanced Research Questions
Q. How can discrepancies in quantitative analysis of this compound be resolved?
Discrepancies between analytical methods (e.g., PTR-MS vs. DNPH-HPLC) may arise from interference by isobaric compounds or calibration errors. Use orthogonal techniques: Pair HPLC with derivatization (e.g., DNPH) for specificity, and validate with gas chromatography-mass spectrometry (GC-MS). Statistical tools like reduced major axis (RMA) regression can quantify instrument bias .
Q. What strategies optimize the synthesis yield of this compound in multistep reactions?
Optimize stepwise intermediates: For example, protect the aldehyde group during halogenation steps using acetal formation. Employ catalysts like pyridinium chlorochromate (PCC) for selective oxidation. Monitor reaction kinetics via in-situ IR or NMR to terminate reactions at maximal yield .
Q. How does computational modeling enhance understanding of this compound's reactivity?
Density functional theory (DFT) calculations predict electrophilic sites (e.g., carbonyl carbon) for nucleophilic attacks. Solvent effects and transition-state energies can be modeled to design reactions with higher regioselectivity. Molecular docking studies may also explore interactions with biological targets (e.g., enzymes) .
Q. What are the challenges in analyzing this compound's environmental degradation products?
Chlorinated aromatic byproducts (e.g., 4-chlorophenol) may form via photolysis or hydrolysis. Use high-resolution mass spectrometry (HRMS) and isotopic labeling to track degradation pathways. Assess toxicity of metabolites using in vitro bioassays (e.g., Ames test) .
Methodological Tables
Table 1. Key Spectroscopic Data for this compound
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 9.82 (s, 1H, CHO), 7.35–7.25 (m, 4H, Ar-H) | |
| ¹³C NMR (CDCl₃) | δ 197.5 (CHO), 134.2–128.9 (Ar-C) | |
| IR (neat) | 1720 cm⁻¹ (C=O stretch) |
Table 2. Comparative Analytical Methods for Quantification
| Method | Sensitivity (ppb) | Interference Risks | Use Case |
|---|---|---|---|
| DNPH-HPLC | 0.05 | None for aldehydes | Environmental monitoring |
| PTR-MS | 0.1 | Isobaric compounds (e.g., alcohols) | Real-time atmospheric studies |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
